3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Overview
Description
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride is a heterocyclic compound with the molecular formula C8H9ClN2O2S. It is known for its unique structure, which combines an imidazole ring with a thiazole ring, making it a valuable compound in various fields of scientific research .
Scientific Research Applications
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in the presence of a dehydrating system such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a three-reactor multistage system with continuous flow. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b]thiazole-6-carboxylic acid, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .
Mechanism of Action
The mechanism of action of 3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell growth and proliferation. For example, it has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune suppression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid hydrochloride
- 3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride
Uniqueness
3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit cancer cell growth and its potential as a building block for more complex compounds make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S.ClH/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6;/h3-5H,1-2H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDEVZWVCCWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679168 | |
Record name | 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-53-0 | |
Record name | Imidazo[2,1-b]thiazole-6-propanoic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Imidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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